Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate
CAS No.: 864940-45-4
Cat. No.: VC6619912
Molecular Formula: C14H12FNO3S
Molecular Weight: 293.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864940-45-4 |
|---|---|
| Molecular Formula | C14H12FNO3S |
| Molecular Weight | 293.31 |
| IUPAC Name | ethyl 2-[(3-fluorobenzoyl)amino]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C14H12FNO3S/c1-2-19-14(18)11-6-7-20-13(11)16-12(17)9-4-3-5-10(15)8-9/h3-8H,2H2,1H3,(H,16,17) |
| Standard InChI Key | PHVBEJYZWSIESE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate belongs to the thiophene-carboxylate family, characterized by a five-membered aromatic heterocycle containing sulfur. The compound’s structure comprises:
-
A thiophene backbone providing aromatic stability and sites for electrophilic substitution.
-
An ethyl ester group (-COOEt) at the 3-position, enhancing solubility in organic solvents.
-
A 3-fluorobenzamido substituent (-NHCOCHF) at the 2-position, introducing electron-withdrawing effects and potential bioactivity.
The fluorine atom at the meta position of the benzamido group influences electronic distribution, polarizing the amide bond and modulating intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 864940-45-4 |
| Molecular Formula | |
| Molecular Weight | 293.31 g/mol |
| IUPAC Name | Ethyl 2-[(3-fluorobenzoyl)amino]thiophene-3-carboxylate |
| SMILES | CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)F |
| InChIKey | PHVBEJYZWSIESE-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate involves multi-step organic reactions, typically including:
-
Thiophene ring functionalization: Introduction of the ethyl ester group via Fischer esterification or nucleophilic acyl substitution.
-
Amidation: Coupling 3-fluorobenzoic acid derivatives (e.g., acid chlorides) with a thiophene-amine intermediate under Schotten-Baumann conditions.
Critical reagents include:
-
3-Fluorobenzoyl chloride for amide bond formation.
-
Thiophene-3-carboxylic acid ethyl ester as the core scaffold.
-
Base catalysts (e.g., triethylamine) to neutralize HCl byproducts.
Reaction Optimization
Yields depend on reaction conditions:
-
Temperature: Reactions typically proceed at 0–25°C to minimize side reactions.
-
Solvent selection: Dichloromethane or tetrahydrofuran (THF) are preferred for their inertness and solubility properties.
Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR)
-
H NMR: Signals at δ 1.35 ppm (triplet, -CHCH), 4.30 ppm (quartet, -OCH), and 7.40–8.10 ppm (aromatic protons) confirm the ethyl ester and fluorobenzamido groups.
-
C NMR: Peaks near δ 165 ppm (ester carbonyl) and δ 168 ppm (amide carbonyl) validate functional group integration.
Infrared (IR) Spectroscopy
Strong absorptions at:
-
1720 cm (C=O stretch, ester).
-
1660 cm (C=O stretch, amide).
-
1240 cm (C-F stretch).
Biological Activity and Mechanistic Insights
Putative Targets
While specific targets remain unconfirmed, structural analogs suggest potential interactions with:
-
Kinases: Fluorinated thiophenes often inhibit ATP-binding pockets via halogen bonding.
-
G-protein-coupled receptors (GPCRs): The planar thiophene ring may engage in aromatic stacking with receptor residues.
Structure-Activity Relationships (SAR)
-
Fluorine position: Meta-substitution (as in this compound) enhances metabolic stability compared to ortho- or para-substituted analogs.
-
Ester vs. carboxylic acid: The ethyl ester improves cell membrane permeability relative to free carboxylic acids.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Thiophene Derivatives
| Compound | Molecular Formula | Fluorine Position | Key Distinguishing Feature |
|---|---|---|---|
| Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate | Meta | Enhanced electronic polarization | |
| Ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylate | Ortho | Steric hindrance near amide bond | |
| Ethyl 2-(4-fluorobenzamido)thiophene-3-carboxylate | Para | Increased dipole moment |
Future Research Directions
Priority Areas
-
Solubility profiling: Systematic studies in aqueous and organic solvents to guide formulation.
-
Crystallography: X-ray diffraction to resolve three-dimensional conformation and packing motifs.
-
In vitro screening: Assays against cancer cell lines, microbial pathogens, and inflammatory targets.
Technical Challenges
-
Synthetic scalability: Optimizing catalyst systems for gram-scale production.
-
Metabolite identification: LC-MS studies to trace biotransformation pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume